3-(Cholamidopropyl)-1,1-dimethamine

Descripción general

Descripción

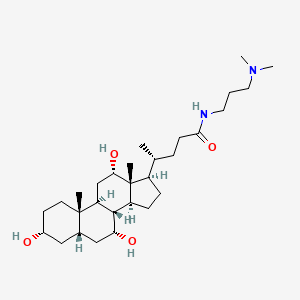

3-(Cholamidopropyl)-1,1-dimethamine, also known as CHAPS, is a zwitterionic detergent derived from cholic acid . It is used in the laboratory to solubilize biological macromolecules such as proteins . It is particularly useful in purifying membrane proteins, which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .

Molecular Structure Analysis

The molecular formula of 3-(Cholamidopropyl)-1,1-dimethamine is C32H58N2O7S . The molecular weight is 614.9 .Aplicaciones Científicas De Investigación

1. Role in Analytical Chemistry and Separation Sciences

3-[(3-Cholamidopropyl) dimethylammonio]-1-propane sulfonate (CHAPS) has been recognized as a significant chiral selector for capillary electrophoresis (CE), especially in the separation of amino acids. Notably, the incorporation of CHAPS into a three-component system including CHAPS, SDS, and cyclodextrin results in improved enantiomeric separations. The effectiveness of this system is influenced by various factors such as pH, CHAPS, and SDS concentrations, as well as the type and concentration of cyclodextrin used. This method demonstrates the ability to achieve baseline resolution of all amino acids in less than 15 minutes with resolutions reaching as high as 2.01 (Tran & Kang, 2003).

2. Impact in Vesicle Formation Studies

CHAPS plays a critical role in the formation of vesicles, a process crucial in various biological and chemical applications. The size of the vesicles formed by removing CHAPS from mixed CHAPS/EggPC micelles is influenced by the method of detergent removal. Techniques such as dialysis or slow step-by-step dilution result in large vesicles, while fast one-step dilution leads to smaller vesicles. These findings are pivotal in understanding the vesicle formation process and the factors that influence it, providing valuable insights into the optimization of vesicle-based delivery systems (Sun & Ueno, 2000).

3. Contributions to Biomolecular Device Architecture

The zwitterionic nature of CHAPS has been leveraged in the preparation of biomolecular device architectures. CHAPS's ability to reduce nonspecific affinity among cytochrome c (cyt c) molecules has been harnessed to create self-assembled monolayers of metalloproteins without aggregates on gold substrates. This property of CHAPS is crucial in enhancing the electrochemical properties of biomolecular electronic devices, making it a valuable asset in the field of bioelectronics (Lee et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of 3-(Cholamidopropyl)-1,1-dimethamine, also known as CHAPS, is biological macromolecules such as proteins . It is especially useful in solubilizing membrane proteins, which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .

Mode of Action

CHAPS interacts with its targets by solubilizing them. It is a zwitterionic surfactant, meaning it carries both positive and negative charges, which allows it to interact with various types of molecules. It is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid . This structural similarity allows it to interact effectively with biological macromolecules.

Pharmacokinetics

It is known that chaps has a high critical micelle concentration (cmc) of 8-10 mm , which means it can form micelles in solution at this concentration. This property is important for its ability to solubilize proteins.

Result of Action

The primary result of CHAPS action is the solubilization of proteins, particularly membrane proteins. This allows for the extraction, purification, and further study of these proteins . It is used as a non-denaturing detergent, meaning it can solubilize proteins without disrupting their native structure .

Action Environment

The action of CHAPS is influenced by environmental factors such as pH and temperature. It is soluble across a wide pH range (2 to 12) , making it versatile for use in various experimental conditions. Its cloud point, the temperature above which it starts to precipitate out of solution, is above 100°C , allowing it to be used at a wide range of temperatures.

Safety and Hazards

Direcciones Futuras

In recent years, CHAPS has been gaining popularity in biochemical and cell biology research, particularly in the solubilization of membrane proteins . It has also been used in the study of protein solubilization for oil palm proteomics . These studies suggest that CHAPS could have more applications in the future in the field of proteomics and other areas of biochemical research .

Propiedades

IUPAC Name |

(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOVEIUMHBMREZ-JSAKOLFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675748 | |

| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cholamidopropyl)-1,1-dimethamine | |

CAS RN |

76555-98-1 | |

| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)